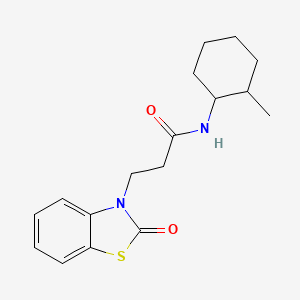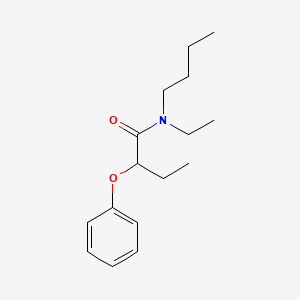![molecular formula C14H15NO2 B11038559 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11038559.png)
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is a heterocyclic compound that belongs to the class of oxazinoquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring The presence of three methyl groups at positions 5, 5, and 7 adds to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one typically involves the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones using m-chloroperbenzoic acid (MCPBA). The reaction is carried out in tetrahydrofuran (THF) at room temperature for 4-5 hours, yielding the desired oxazinoquinoline in good yields (64-86%) . The reaction conditions are mild, and the process is selective, making it suitable for the synthesis of various substituted derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in THF at room temperature.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields substituted oxazinoquinolines, while reduction with NaBH4 or LiAlH4 can lead to partially hydrogenated derivatives.
Applications De Recherche Scientifique
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, anticoagulant, anti-inflammatory, cardiovascular, antidepressant, and antitumor properties. It is being studied for its potential use in developing new pharmaceuticals.
Materials Science: Due to its unique structure, the compound is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interaction with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one involves its interaction with specific molecular targets. The compound can form intramolecular hydrogen bonds, which influence its binding to biological targets. The presence of the oxazine ring and the quinoline core allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7,9-trimethyl-2H,3H,5H,6H,7H,8H,9H-[1,3]oxazolo[3,2-a]azepin-4-ium perchlorate
- 4-hydroxy-2-quinolones
- 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is unique due to its specific substitution pattern and the presence of both an oxazine ring and a quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C14H15NO2/c1-9-7-14(2,3)15-8-17-13(16)11-6-4-5-10(9)12(11)15/h4-7H,8H2,1-3H3 |
Clé InChI |
KMMVHWIPIWHDPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N2COC(=O)C3=CC=CC1=C32)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11038481.png)
![N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038490.png)
![4'-amino-6'-[(2,3-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11038501.png)
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038503.png)
![2-methyl-N-(2-methyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11038520.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038531.png)
![(1E)-1-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038539.png)
![3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B11038547.png)
![2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11038552.png)
![(1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038564.png)

![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038576.png)

